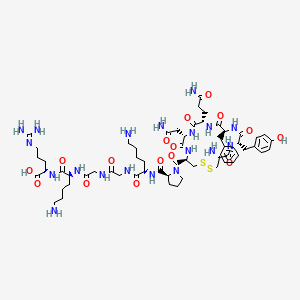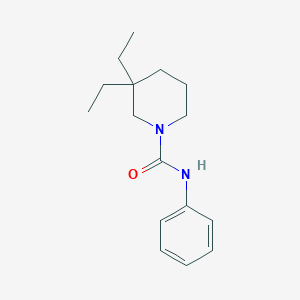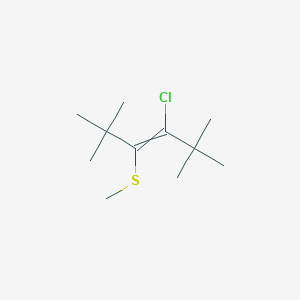
3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene is an organic compound characterized by its unique structure, which includes a chlorine atom, multiple methyl groups, and a methylsulfanyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of methyl groups and the methylsulfanyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives by removing the chlorine or modifying the methylsulfanyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The pathways involved often include nucleophilic attack and electrophilic substitution, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,5,5-trimethylhex-3-ene: Similar structure but lacks the methylsulfanyl group.
3-Chloro-2,2,5,5-tetramethylhex-3-ene: Similar structure but lacks the methylsulfanyl group.
Uniqueness
3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene is unique due to the presence of both the chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
105459-24-3 |
|---|---|
Molecular Formula |
C11H21ClS |
Molecular Weight |
220.80 g/mol |
IUPAC Name |
3-chloro-2,2,5,5-tetramethyl-4-methylsulfanylhex-3-ene |
InChI |
InChI=1S/C11H21ClS/c1-10(2,3)8(12)9(13-7)11(4,5)6/h1-7H3 |
InChI Key |
HBTKWIHMNDCBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C(C(C)(C)C)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


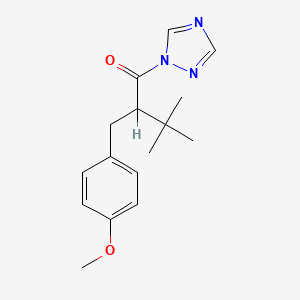
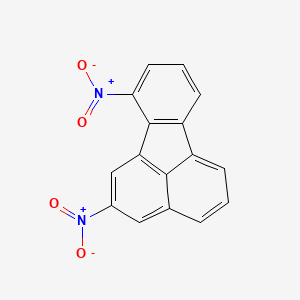
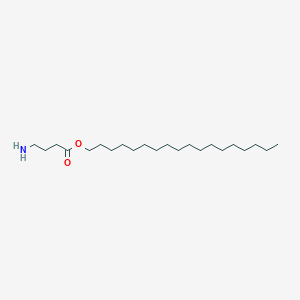
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)

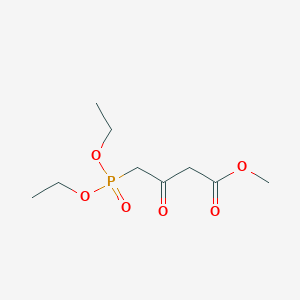

![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
